- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic AcidOrganic Letters, 2017, 19(7), 1748-1751,
Cas no 94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid)

94022-99-8 structure
Produktname:3-2-(Trifluoromethyl)phenylpropionic Acid
3-2-(Trifluoromethyl)phenylpropionic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-[2-(Trifluoromethyl)phenyl]propanoic acid
- 3-[o-(alpha,alpha,alpha-Trifluorotolyl)]propionic acid
- 3-[2-(Trifluoromethyl)phenyl]propionic acid
- 2-(Trifluoromethyl)benzenepropanoic acid (ACI)
- 3-(2-Trifluoromethylphenyl)propanoic acid
- 3-[2-(Trifluoromethyl)phenyl]propanoicacid
- 2-(trifluoromethyl)hydrocinnamic acid
- MFCD06823965
- 3-(2-(trifluoromethyl)phenyl)propanoic acid
- CHEBI:60707
- EN300-115395
- SY032237
- 3-[o-(,,-trifluorotolyl)]propionic acid
- Q27128559
- GS-6190
- 94022-99-8
- DTXSID70916649
- Z317037938
- DB-079774
- CS-M0242
- Benzenepropanoic acid, 2-(trifluoromethyl)-
- AKOS000197401
- 3-[2-(Trifluoromethyl)phenyl]propionic acid, 97%
- SCHEMBL1953231
- 2'-Trifluoromethylphenylpropionic Acid
- 2-(2-carboxyethyl)benzotrifluoride, 3-[2-(trifluoromethyl)phenyl]propionic acid
- 2-(Trifluoromethyl)benzenepropanoic acid
- 3-2-(Trifluoromethyl)phenylpropionic Acid
-
- MDL: MFCD06823965
- Inchi: 1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15)
- InChI-Schlüssel: YTDVNFDGHHHPEE-UHFFFAOYSA-N
- Lächelt: O=C(CCC1C(C(F)(F)F)=CC=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 218.05500
- Monoisotopenmasse: 299.962278
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 4
- Komplexität: 225
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- XLogP3: 2.6
- Topologische Polaroberfläche: 0
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Dichte: 1.3±0.1 g/cm3
- Schmelzpunkt: 84-88 °C
- Siedepunkt: 266.9℃ at 760 mmHg
- Flammpunkt: 115.2±25.9 °C
- Brechungsindex: 1.474
- PSA: 37.30000
- LogP: 2.72260
- Dampfdruck: 0.0±0.6 mmHg at 25°C
3-2-(Trifluoromethyl)phenylpropionic Acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/37/38
- Sicherheitshinweise: S26; S36/37
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Lagern bei 4° C, bessere Lagerung bei -4° C
- TSCA:Yes
- Risikophrasen:R22; R36/37/38
3-2-(Trifluoromethyl)phenylpropionic Acid Zolldaten
- HS-CODE:2916399090
- Zolldaten:
China Zollkodex:
2916399090Übersicht:
29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden
Zusammenfassung:
2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
3-2-(Trifluoromethyl)phenylpropionic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A013007218-500mg |
3-(2'-(Trifluoromethyl)phenyl)propionic acid |
94022-99-8 | 97% | 500mg |
$815.00 | 2023-08-31 | |
abcr | AB228914-25 g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |
94022-99-8 | 25g |
€190.70 | 2023-04-27 | ||
eNovation Chemicals LLC | D380538-1g |
3-[2-(Trifluoromethyl)phenyl]propionic acid |
94022-99-8 | 97% | 1g |
$140 | 2024-05-24 | |
eNovation Chemicals LLC | D380538-5g |
3-[2-(Trifluoromethyl)phenyl]propionic acid |
94022-99-8 | 97% | 5g |
$200 | 2024-05-24 | |
abcr | AB228914-100 g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |
94022-99-8 | 100g |
€482.70 | 2023-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30600-25g |
3-(2-(Trifluoromethyl)phenyl)propanoic acid |
94022-99-8 | 98% | 25g |
¥469.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010048-25g |
3-2-(Trifluoromethyl)phenylpropionic Acid |
94022-99-8 | 97% | 25g |
¥208 | 2024-07-19 | |
ChemScence | CS-M0242-25g |
3-(2-(trifluoromethyl)phenyl)propanoic acid |
94022-99-8 | 25g |
$91.0 | 2022-04-26 | ||
abcr | AB228914-5 g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |
94022-99-8 | 5g |
€90.80 | 2023-04-27 | ||
TRC | T791630-5g |
3-[2-(Trifluoromethyl)phenyl]propionic Acid |
94022-99-8 | 5g |
$ 138.00 | 2023-09-05 |
3-2-(Trifluoromethyl)phenylpropionic Acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Toluene ; 36 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 50 °C
Referenz
- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acidsChemical Communications (Cambridge, 2022, 58(32), 4993-4996,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Preparation of (phenylalkanoyl)guanidines with perfluoroalkyl groups as sodium-hydrogen antiporter inhibitors, European Patent Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of 6-oxotetrahydropyridazines and related compounds as selective EP4 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4
Referenz
- Direct synthesis of 3-arylpropionic acids by tetraphosphine/palladium catalyzed Heck reactions of aryl halides with acrolein ethylene acetalTetrahedron, 2004, 60(50), 11533-11540,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referenz
- Perfluoroalkyl group-bearing phenyl-substituted alkylcarboxylic acid guanidides, process for their preparation, their use as medicaments or diagnostics, and medicaments containing them., Germany, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
Referenz
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenesChemical Science, 2022, 13(11), 3161-3168,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine ; cooled
1.2 2.5 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 2.5 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
- Pyrimidinedione derivatives as monocarboxylate transporter inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer and autoimmune diseases, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Acetic anhydride , Phosphine, tris(4-ethenylfluorophenyl)-, homopolymer Solvents: Toluene ; 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
- Method for synthesizing phenylpropionic acid compound by catalyzing with heterogeneous palladium metal, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 15 h, rt
Referenz
- Preparation of 2-amino-2-(2-phenylethyl)propane-1,3-diol derivatives for the treatment and/or prevention of autoimmune diseases or allergic diseases, World Intellectual Property Organization, , ,
3-2-(Trifluoromethyl)phenylpropionic Acid Raw materials
- 2-vinyl-1,3-dioxolane
- 2-(Trifluoromethyl)benzaldehyde
- 3-2-(trifluoromethyl)phenylprop-2-enoic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- 2-Bromobenzotrifluoride
- 2-(Trifluoromethyl)styrene
- 2-(Trifluoromethyl)cinnamic acid
3-2-(Trifluoromethyl)phenylpropionic Acid Preparation Products
3-2-(Trifluoromethyl)phenylpropionic Acid Verwandte Literatur
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94022-99-8)3-2-(Trifluoromethyl)phenylpropionic Acid

Reinheit:99%
Menge:100g
Preis ($):251.0